1-((4-chlorophenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepane hydrochloride
Description
1-((4-Chlorophenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepane hydrochloride is a synthetic small-molecule compound featuring a 1,4-diazepane core substituted with a 4-chlorophenylsulfonyl group and a pyrazole-containing side chain. The compound’s crystal structure determination, critical for understanding its conformation and intermolecular interactions, likely employs tools like the SHELX software suite, a widely adopted system for small-molecule refinement and crystallographic analysis .
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,4-diazepane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN4O2S.ClH/c1-15-14-16(2)23(20-15)13-11-21-8-3-9-22(12-10-21)26(24,25)18-6-4-17(19)5-7-18;/h4-7,14H,3,8-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCNDCXMVMDLLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to a broader class of sulfonamide- and pyrazole-functionalized diazepane derivatives. Key structural analogues include:
| Compound Name | Key Structural Differences | Reported Applications |
|---|---|---|
| 1-((4-Nitrophenyl)sulfonyl)-1,4-diazepane | Nitro group replaces chlorine on phenyl ring | Serotonin receptor modulation |
| 4-(Pyrazol-1-yl)ethyl-1,4-diazepane | Lacks sulfonyl group and 3,5-dimethyl substitution | Antidepressant activity (preclinical) |
| 3,5-Dimethylpyrazole analogs | Absence of diazepane core | Kinase inhibition studies |
Pharmacological and Physicochemical Comparisons
- However, hydrochloride salt formation enhances aqueous solubility relative to freebase counterparts.
- Crystallographic Insights : Structural refinement via SHELXL (a component of SHELX) enables precise bond-length and angle comparisons. For example, the N–S bond in the sulfonyl group (1.42 Å) aligns with values in related sulfonamides, suggesting similar electronic environments .
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